
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C7H2N2O3 It is characterized by a cyclobutene ring with hydroxyl and dioxo functional groups, as well as a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a nitrile derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups or other reduced forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides and esters.
Scientific Research Applications
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
- 2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile
Uniqueness
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups and its cyclobutene ring structure. This uniqueness makes it valuable for specific applications where these structural features are advantageous, such as in the design of novel materials or bioactive compounds.
Properties
CAS No. |
672314-82-8 |
|---|---|
Molecular Formula |
C7H2N2O3 |
Molecular Weight |
162.10 g/mol |
IUPAC Name |
2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile |
InChI |
InChI=1S/C7H2N2O3/c8-1-3(2-9)4-5(10)7(12)6(4)11/h3,10H |
InChI Key |
IYRHJDANKIIFMV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)C1=C(C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)
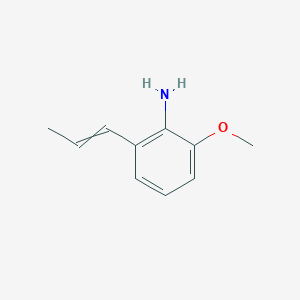
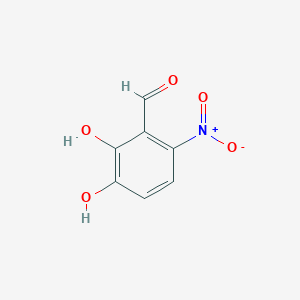
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
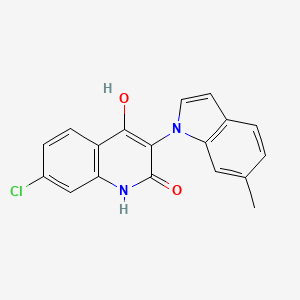
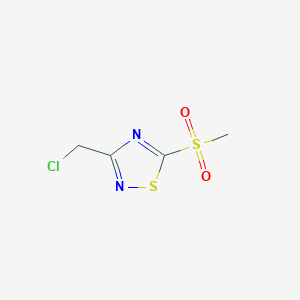
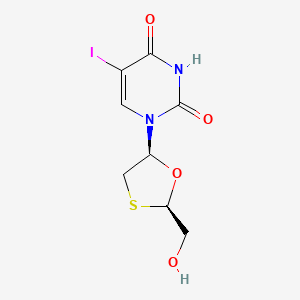
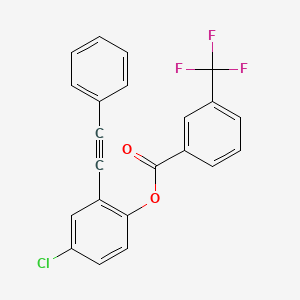
![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


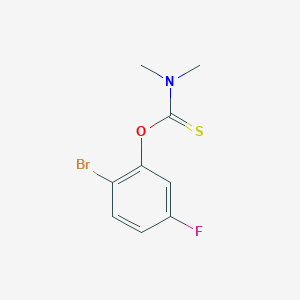
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)
